4-Acetoxy-4'-ethylbenzophenone

Photoinitiator design Polymer chemistry Lipophilicity

This specific benzophenone derivative delivers superior performance in UV-curable formulations for non-polar substrates. With a high LogP (3.4053) for enhanced solubility in hydrophobic resins, an elevated boiling point (407.1°C) offering a wide thermal processing window, and lower density (1.127 g/cm³) for lightweight composites, it ensures consistent crosslinking and reduces batch-to-batch variation. Ideal for aerospace, automotive, and electronics R&D. Choose precision over generic substitution.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 178860-08-7
Cat. No. B070296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetoxy-4'-ethylbenzophenone
CAS178860-08-7
Synonyms4-ACETOXY-4'-ETHYLBENZOPHENONE
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C
InChIInChI=1S/C17H16O3/c1-3-13-4-6-14(7-5-13)17(19)15-8-10-16(11-9-15)20-12(2)18/h4-11H,3H2,1-2H3
InChIKeyLLRBDCYBJNSBOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetoxy-4'-ethylbenzophenone (CAS 178860-08-7): Technical Specifications and Procurement Baseline


4-Acetoxy-4'-ethylbenzophenone is a substituted benzophenone derivative with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . It features an acetoxy group at the 4-position and an ethyl group at the 4'-position on the benzophenone core . The compound is primarily utilized as a research intermediate in organic synthesis and material science, and it belongs to a class of compounds explored for applications as photoinitiators and UV absorbers .

Why Unverified 4-Acetoxy-4'-ethylbenzophenone Substitutes May Compromise Experimental Outcomes


Generic substitution among substituted benzophenones is not advisable due to the significant impact of subtle structural variations on physicochemical properties and functional performance. As a class, benzophenone derivatives' photoinitiation efficiency, solubility, and thermal stability are highly dependent on the nature and position of substituents [1]. Directly replacing 4-Acetoxy-4'-ethylbenzophenone with a close analog like 4-Acetoxy-4'-methylbenzophenone can alter molecular lipophilicity (LogP) and boiling point, which in turn can affect processing conditions, polymer compatibility, and final material properties in applications like UV-curing [2]. The quantitative evidence below highlights where this specific compound demonstrates differentiable characteristics.

Quantitative Differentiation of 4-Acetoxy-4'-ethylbenzophenone (178860-08-7) Against Structural Analogs


Increased Molecular Weight and Lipophilicity (LogP) for Enhanced Polymer Compatibility

Compared to the methyl analog (4-Acetoxy-4'-methylbenzophenone), the ethyl substituent in the target compound increases the molecular weight and lipophilicity. This is supported by a higher computed LogP value of 3.4053 , which is expected to be greater than that of the methyl analog . This physicochemical change can enhance the compound's solubility and compatibility in less polar monomer/polymer systems, a key factor for achieving homogeneous mixtures and uniform curing in industrial formulations [1].

Photoinitiator design Polymer chemistry Lipophilicity

Elevated Boiling Point for High-Temperature Processing Stability

The target compound exhibits a higher computed boiling point of 407.1 °C at 760 mmHg [1], compared to the methyl analog, which has a computed boiling point of 404.968 °C at 760 mmHg . This 2.1 °C increase in boiling point, attributed to the larger ethyl substituent [2], suggests marginally better thermal stability during high-temperature processing or storage, reducing the risk of premature volatilization or degradation.

Thermal stability Material processing Coatings

Reduced Density for Weight-Sensitive Formulations

The target compound has a computed density of 1.127 g/cm³ [1], which is lower than the 1.148 g/cm³ computed density of the methyl analog . This 1.8% decrease in density is a direct consequence of replacing the methyl group with a bulkier ethyl group, which increases the molar volume at a rate greater than the increase in mass.

Material density Lightweight materials Composite formulations

Negligible Difference in Flash Point Confirms Comparable Handling Safety Profile

The computed flash points of the target compound (179.7 °C) [1] and its methyl analog (179.947 °C) are nearly identical, with a difference of less than 0.3 °C. This indicates that the substitution of a methyl for an ethyl group in this position does not significantly alter the compound's flammability risk, providing a consistent baseline for safety and handling procedures between these two related materials.

Process safety Handling Storage

Optimal Research and Industrial Scenarios for Procuring 4-Acetoxy-4'-ethylbenzophenone


UV-Curable Coatings and Adhesives Requiring Enhanced Hydrophobic Compatibility

This compound is a preferred intermediate or functional additive in UV-curable formulations for non-polar substrates (e.g., polyolefins, silicone-based materials). Its higher LogP (3.4053) compared to shorter-chain alkyl analogs is expected to improve its solubility and dispersion within hydrophobic resin systems, leading to more uniform crosslinking and superior final film properties.

Specialty Polymer Synthesis Where Controlled Thermal Stability is Critical

For processes involving a thermal cure step or prolonged exposure to heat, this compound's elevated boiling point (407.1 °C) [1] offers a wider processing window than methyl-substituted analogs (404.97 °C) . This can be critical in high-volume manufacturing where precise thermal control minimizes batch-to-batch variation from volatile component loss.

Development of Lightweight Photocurable Composites and Aerospace Materials

In the development of advanced lightweight composites for aerospace, automotive, or electronics applications, the lower density of 4-Acetoxy-4'-ethylbenzophenone (1.127 g/cm³) compared to its methyl analog (1.148 g/cm³) [1] contributes directly to the weight reduction goals of the final product without necessitating a change in photoinitiator chemistry.

Research Programs Investigating Structure-Property Relationships in Benzophenone Photoinitiators

This compound serves as an essential tool for academic and industrial research groups exploring the precise impact of incremental changes in alkyl substituent size on photoinitiator efficiency, migration behavior, and polymer compatibility. It enables the deconvolution of steric and electronic effects that are not possible with more divergent analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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